

IUPAC name for 3-(4-boronophenyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-boronophenyl)propanoic Acid

Cat. No.: B067911

[Get Quote](#)

An In-Depth Technical Guide to **3-(4-boronophenyl)propanoic acid**: A Key Linker in Targeted Protein Degradation

For researchers, scientists, and drug development professionals, understanding the chemical properties and applications of novel reagents is paramount. This guide provides a comprehensive overview of **3-(4-boronophenyl)propanoic acid**, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in modern therapeutics.

IUPAC Name and Chemical Properties

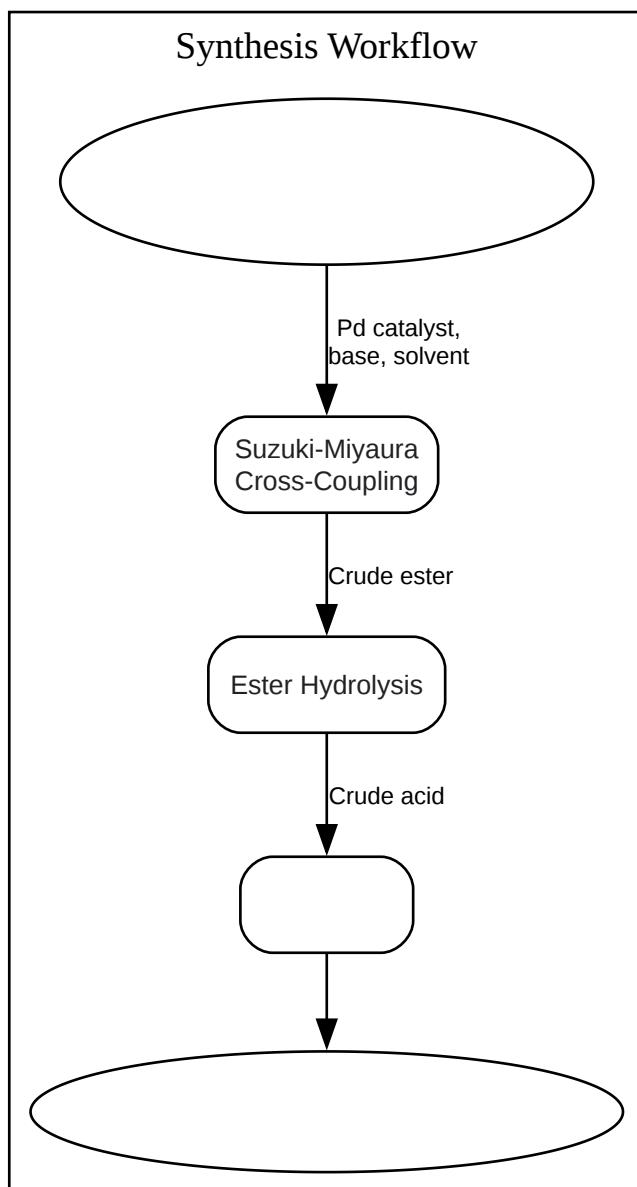
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-(4-boronophenyl)propanoic acid**.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	166316-48-9	[1] [2] [3]
Molecular Formula	C9H11BO4	[1] [2] [3]
Molecular Weight	193.99 g/mol	[1] [2] [3]
Purity	≥98%	[3]
Melting Point	146 to 148°C	[1]
State	Solid	[1]
SMILES	<chem>O=C(O)CCC1=CC=C(B(O)O)C=C1</chem>	[1] [3]
InChI	InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12)	[1]

Synthesis of 3-(4-boronophenyl)propanoic acid

The synthesis of **3-(4-boronophenyl)propanoic acid** can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[\[4\]](#) While a specific detailed protocol for **3-(4-boronophenyl)propanoic acid** is not readily available in the provided search results, the synthesis of the structurally similar (S)-3-(4-bromophenyl)butanoic acid provides a representative experimental procedure.

Representative Experimental Protocol: Synthesis of (S)-3-(4-bromophenyl)butanoic acid


This protocol details the synthesis of a bromo-analog, which can be adapted for the synthesis of the borono-analog. The key difference would be the starting materials.

Step 1: Suzuki Coupling

- A reaction flask is charged with (4-bromophenyl)boronic acid, a rhodium-based catalyst, a chiral ligand (e.g., (R)-(+)-BINAP), and a solvent such as 1,4-dioxane.[4]
- The mixture is stirred at room temperature under a nitrogen atmosphere.[4]
- Water and a base, such as triethylamine, are added to the mixture.[4]
- The corresponding α,β -unsaturated ester is added, and the reaction is heated.[4]
- After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.[4]
- The organic layer is dried and concentrated to yield the crude ester.[4]

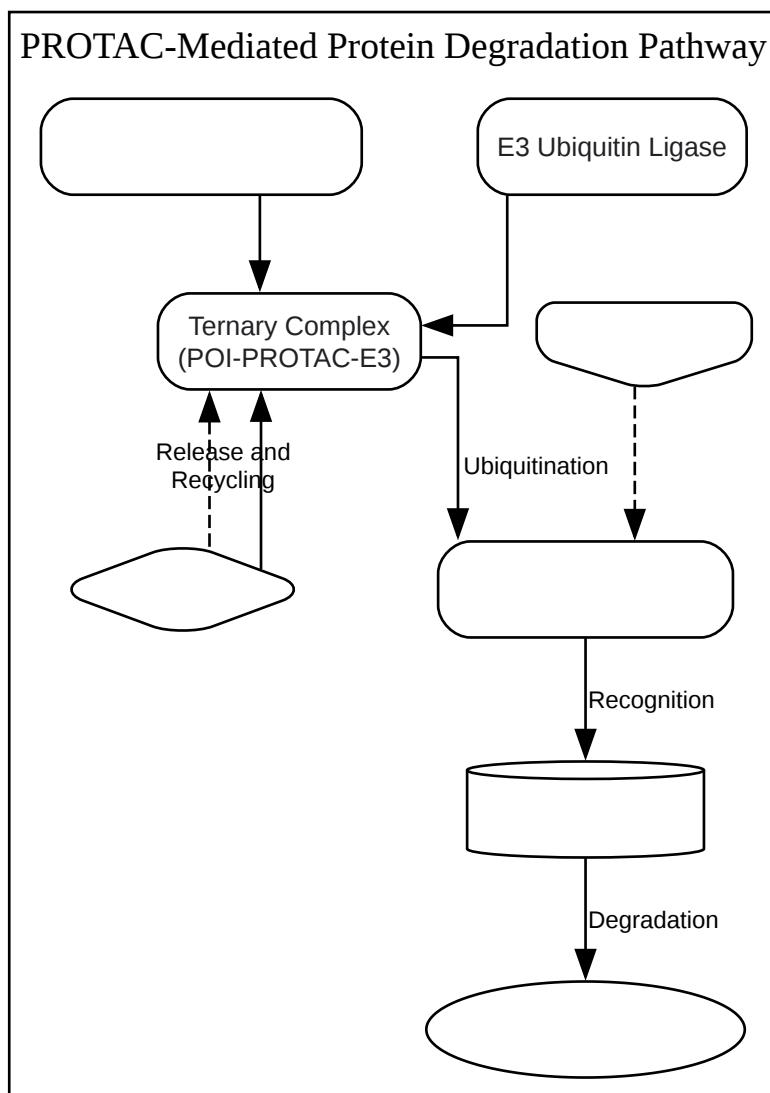
Step 2: Hydrolysis

- The crude ester is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide.[4]
- The mixture is heated to facilitate the hydrolysis of the ester to the carboxylic acid.[4]
- After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid.[4]
- The solid product is collected by filtration, washed, and dried to yield the final product.[4]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of phenylpropanoic acid derivatives.

Application in Targeted Protein Degradation: PROTAC Technology


3-(4-boronophenyl)propanoic acid serves as a crucial linker molecule in the synthesis of PROTACs.^{[2][5][6][7][8][9]} PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting

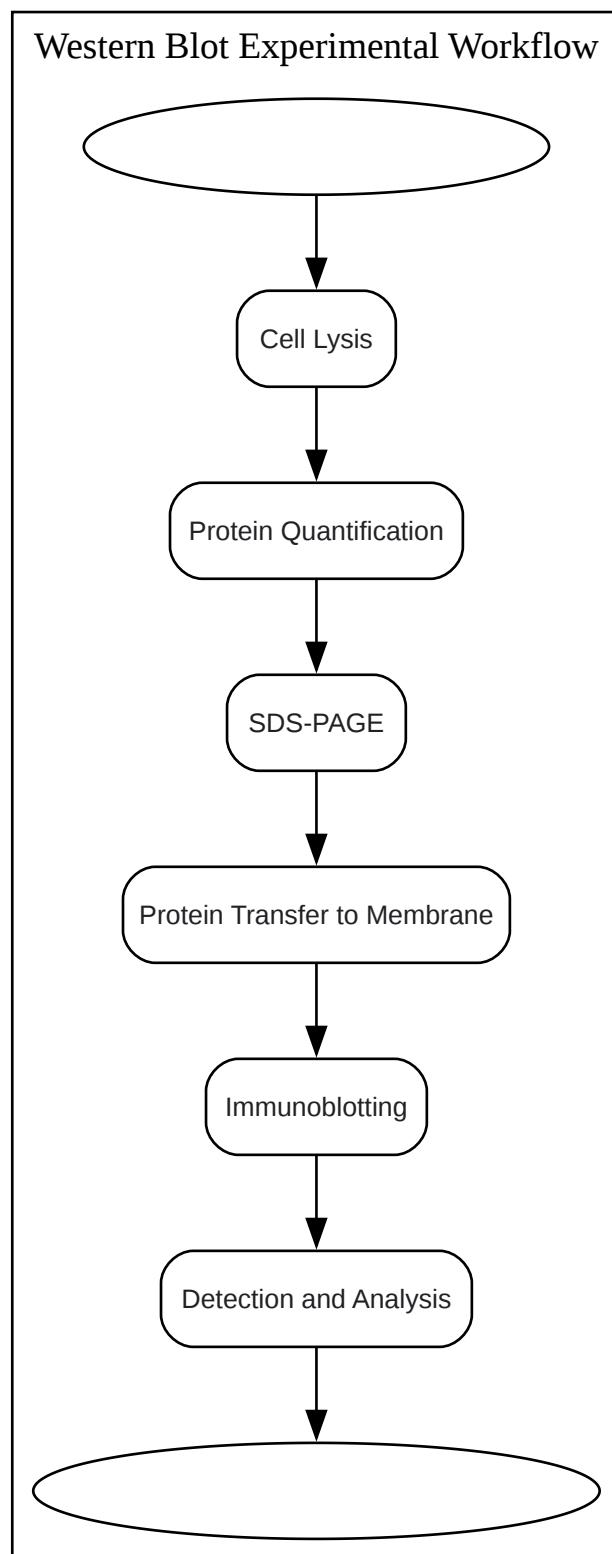
them.[10][11] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][12]

Mechanism of Action

The signaling pathway of PROTAC-mediated protein degradation involves several key steps:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[10]
- Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.
- Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[10]
- PROTAC Recycling: The PROTAC molecule is released after inducing degradation and can catalytically repeat the process.[10]

[Click to download full resolution via product page](#)


Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Protocols: Evaluation of PROTAC Efficacy

The primary method for quantifying the efficacy of a PROTAC is to measure the reduction in the levels of the target protein within cells. Western blotting is a widely used technique for this purpose.^{[1][10]}

Protocol for Western Blot Analysis of Protein Degradation

- Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
- Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[\[1\]](#)
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.[\[1\]](#)
- Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli buffer. Boil the samples to denature the proteins.[\[1\]](#)
- SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.[\[1\]](#)
- Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for Western blot analysis.[13]

Data Presentation: Quantifying PROTAC Activity

The efficacy of a PROTAC is typically characterized by two key parameters: DC50 and Dmax. [10]

- DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
- Dmax: The maximum percentage of protein degradation that can be achieved with the PROTAC.

The following table presents hypothetical quantitative data for a PROTAC utilizing a **3-(4-boronophenyl)propanoic acid** linker.

PROTAC Conjugate	Target Protein	E3 Ligase Recruited	DC50 (nM)	Dmax (%)
PROTAC-X	BRD4	Cereblon (CRBN)	15	95
PROTAC-Y	Androgen Receptor	Von Hippel-Lindau (VHL)	50	90

Conclusion

3-(4-boronophenyl)propanoic acid is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. Its properties make it a suitable linker for the synthesis of PROTACs, which offer a powerful and innovative approach to drug discovery by enabling the selective removal of disease-causing proteins. The methodologies and concepts outlined in this guide provide a solid foundation for researchers and scientists working to harness the potential of this technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. orgsyn.org [orgsyn.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Linkers | BroadPharm [broadpharm.com]
- 12. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [IUPAC name for 3-(4-boronophenyl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067911#iupac-name-for-3-4-boronophenyl-propanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com